Product packaging for 2-Bromo-6-methylbenzofuran(Cat. No.:)

2-Bromo-6-methylbenzofuran

Cat. No.: B8337235
M. Wt: 211.05 g/mol
InChI Key: JZVLJSPPBDWJGL-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffold in Heterocyclic Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, represents a cornerstone of heterocyclic chemistry. numberanalytics.comacs.org This structural motif is not merely a synthetic curiosity but is prevalent in a vast array of natural products and synthetically derived compounds that exhibit a wide spectrum of biological activities. numberanalytics.comnih.govnih.gov The inherent planarity and electronic properties of the benzofuran system, conferred by the oxygen-containing furan ring, make it a versatile scaffold for chemical modifications and the construction of complex molecular architectures. numberanalytics.comacs.org Its presence in medicinally important compounds has fueled extensive research into its synthesis and functionalization. acs.orgnih.govsunderland.ac.uk

The benzofuran core is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential. nih.govnih.gov Derivatives of benzofuran have been investigated for a multitude of biological applications, including as antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net This broad range of activities underscores the importance of the benzofuran scaffold as a foundational element in the design and discovery of new drugs and other functional molecules. nih.govsunderland.ac.uk

Rationale for Investigating Halogenated Benzofuran Derivatives

The introduction of halogen atoms, such as bromine, into the benzofuran structure is a strategic approach to modulate the physicochemical and biological properties of the parent molecule. nih.gov Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov The presence of a bromine atom, in particular, can introduce specific interactions, such as halogen bonding, which can enhance the binding affinity and selectivity of a molecule for its target protein. researchgate.net

Research has consistently shown that the incorporation of halogens into the benzofuran ring can lead to a notable increase in certain biological activities. nih.govmdpi.com For instance, several studies have reported that halogenated benzofuran derivatives exhibit potent cytotoxic activity against various cancer cell lines. nih.govmdpi.comresearchgate.net The nature of the halogen and its position on the benzofuran ring are critical factors that determine the biological impact of the modification. mdpi.com This makes the systematic investigation of halogenated benzofurans a fertile area of research for the development of new therapeutic agents. nih.govresearchgate.net

Structural Specificity and Research Importance of 2-Bromo-6-methylbenzofuran within the Benzofuran Class

Within the broad class of halogenated benzofurans, this compound stands out due to its specific substitution pattern. The bromine atom at the 2-position and the methyl group at the 6-position create a unique electronic and steric environment. The bromine at the 2-position is particularly significant as it provides a reactive handle for further chemical transformations, such as cross-coupling reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecules. mdpi.comorganic-chemistry.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 79444-93-2 bldpharm.com
Molecular Formula C₉H₇BrO bldpharm.com
Molecular Weight 211.06 g/mol bldpharm.com
SMILES Code CC1=CC=C2C=C(Br)OC2=C1 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B8337235 2-Bromo-6-methylbenzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

2-bromo-6-methyl-1-benzofuran

InChI

InChI=1S/C9H7BrO/c1-6-2-3-7-5-9(10)11-8(7)4-6/h2-5H,1H3

InChI Key

JZVLJSPPBDWJGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(O2)Br

Origin of Product

United States

Comprehensive Synthetic Strategies for 2 Bromo 6 Methylbenzofuran and Analogues

Dehydrative Cyclization Approaches for Benzofuran (B130515) Core Formation

Dehydrative cyclization represents a fundamental and widely employed strategy for the synthesis of the benzofuran core. These methods typically involve the intramolecular condensation of a phenol derivative bearing a suitable side chain, which upon cyclization and loss of a water molecule, yields the aromatic benzofuran ring system.

The use of o-hydroxyacetophenones as starting materials is a classic route to benzofuran derivatives. This approach generally involves a two-step sequence. First, the o-hydroxyacetophenone is acylated to form an o-benzoyloxy acetophenone intermediate. biomedres.us In the subsequent step, this intermediate undergoes an intramolecular cyclization and dehydration under heating, often with a high-boiling point solvent like glycerol, to yield the flavone, a type of benzofuran derivative. biomedres.us Another variation involves the reaction of o-hydroxyacetophenone with benzoyl chloride under acidic conditions using reagents like LiHDMs, which also leads to the formation of the cyclized product. biomedres.us

The intramolecular cyclodehydration of o-hydroxybenzyl ketones and related structures provides a direct pathway to substituted benzofurans. researchgate.net A notable method involves the synthesis of 2-arylbenzofurans from 2-methoxychalcone epoxides. nih.gov Catalyzed by boron trifluoride etherate (BF₃·Et₂O), these epoxides rearrange to form 2-methoxydeoxybenzoins. nih.gov Subsequent treatment with 48% hydrobromic acid (HBr) facilitates both demethylation and intermolecular cyclodehydration, affording the desired 2-arylbenzofurans in high yields. nih.gov

Starting MaterialReagentsIntermediateFinal ProductYield (%)
2-Methoxychalcone epoxides1. BF₃·Et₂O2. 48% HBr2-Methoxydeoxybenzoins2-Arylbenzofurans87-100 nih.gov

Transition metal catalysis has become an indispensable tool for benzofuran synthesis, offering mild reaction conditions and broad functional group tolerance. acs.orgscribd.com Various metals, including palladium, copper, rhodium, and ruthenium, have been successfully employed.

Palladium catalysis is particularly prominent. A common strategy is the Sonogashira cross-coupling of o-hydroxy aryl halides with terminal alkynes, followed by an intramolecular cyclization to form the benzofuran ring in a single step. acs.org Palladium catalysts are also used in the intramolecular o-arylation of enolates and in Heck reactions to construct the benzofuran core. scribd.com

Copper-catalyzed reactions are also widely used. For instance, a one-pot reaction involving salicylaldehydes, amines, and calcium carbide (to generate alkynes in situ) uses a copper bromide catalyst to produce amino-substituted benzofurans. acs.org Bimetallic systems, such as palladium-copper catalysts, are effective in Sonogashira reactions, where copper iodide often acts as a co-catalyst. acs.org

Other transition metals have been utilized for unique transformations. Ruthenium complexes can catalyze the dehydrative C-H alkylation of phenols with diols, leading to benzofuran derivatives through a C-H alkenylation and annulation sequence. organic-chemistry.org Iron(III) chloride has been shown to mediate the intramolecular cyclization of electron-rich aryl ketones via a direct oxidative aromatic C-O bond formation. nih.gov

Catalyst SystemReaction TypeStarting MaterialsProduct
PdCl₂(PPh₃)₂/CuISonogashira Coupling/CyclizationIodophenols, Terminal AlkynesSubstituted Benzofurans acs.org
CuBrOne-pot Coupling/CyclizationSalicylaldehydes, Amines, Calcium CarbideAmino-substituted Benzofurans acs.org
Cationic Ru-H ComplexDehydrative C-H Alkylation/AnnulationPhenols, DiolsSubstituted Benzofurans organic-chemistry.org
FeCl₃Oxidative Intramolecular CyclizationElectron-rich Aryl KetonesSubstituted Benzofurans nih.gov

Ring-Closing Reactions for Substituted Benzofuran Systems

Ring-closing reactions provide powerful strategies for assembling the benzofuran skeleton, particularly for accessing specific substitution patterns that may be difficult to achieve through other methods. These protocols often involve the formation of a key C-C or C-O bond in the final cyclization step.

The intramolecular Wittig reaction is an effective method for the synthesis of benzofurans. This approach typically begins with the conversion of an o-hydroxybenzyl alcohol into its corresponding phosphonium salt. researchgate.net This salt is then condensed with various acid chlorides to form an ester intermediate. researchgate.net In the key step, treatment with a base, such as triethylamine, initiates an intramolecular Wittig reaction, leading to the formation of the furan (B31954) ring and yielding the target 2-substituted benzofuran. researchgate.net This strategy allows for the introduction of diverse substituents at the 2-position by varying the acid chloride used in the condensation step. researchgate.net The reaction provides a convenient route to 3-substituted benzofurans from 3(2H)-benzofuranones and stable phosphorus ylids. tandfonline.com

PrecursorKey IntermediateReactionResulting Product
o-Hydroxybenzyl alcoholo-Acyloxybenzyl triphenylphosphonium saltIntramolecular Wittig Reaction2-Substituted Benzofuran researchgate.net
3(2H)-BenzofuranonePhosphorus YlidWittig Reaction3-Substituted Benzofuran tandfonline.com

A highly efficient and direct route to benzofurans involves the reaction of phenols with α-haloketones, such as α-bromo acetophenones. nih.gov One prominent method, promoted by titanium tetrachloride, combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration into a single step. nih.govnih.gov This protocol demonstrates high regioselectivity and accommodates a broad scope of substrates, allowing for the synthesis of a variety of valuable benzofurans in moderate to excellent yields. nih.gov

An alternative two-step, one-pot approach involves the initial O-alkylation of a phenol with an α-bromo ketone to form an α-phenoxy ketone intermediate. researchgate.net This intermediate is then subjected to cyclodehydration using a strong dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which promotes the electrophilic aromatic substitution to close the ring and form the 3-substituted benzofuran. researchgate.net This method is efficient and proceeds under mild conditions. researchgate.net

Starting MaterialsPromoter/ReagentMechanismProductYield (%)
Phenols, α-HaloketonesTitanium TetrachlorideOne-step Alkylation/Cyclodehydration2- or 3-Substituted BenzofuransModerate to Excellent nih.gov
Phenols, α-Bromo Ketones1. K₂CO₃2. Eaton's ReagentO-Alkylation followed by Cyclodehydration3-Substituted Benzofurans50-98 researchgate.net

Benzofuran Formation from Acetophenone Derivatives and Chloroacetone Precursors

The synthesis of the 6-methylbenzofuran core can be achieved through the reaction of a suitably substituted hydroxyacetophenone with a chloroacetone precursor, followed by cyclization. A common route involves the initial O-alkylation of a substituted phenol with chloroacetone to form an ether intermediate, which then undergoes intramolecular cyclization to furnish the benzofuran ring system.

For the synthesis of 6-methylbenzofuran, 4-methyl-2-hydroxyacetophenone serves as a key starting material. The synthesis of this precursor can be accomplished from p-cresol. The process involves the Fries rearrangement of p-cresyl acetate. In this reaction, p-cresol is first acetylated to form p-cresyl acetate. This ester is then treated with a Lewis acid, such as aluminum chloride, to induce the migration of the acetyl group to the ortho position of the hydroxyl group, yielding 4-methyl-2-hydroxyacetophenone.

Once the 4-methyl-2-hydroxyacetophenone is obtained, it can be reacted with ethyl chloroacetate in the presence of a base, such as potassium carbonate, to yield the corresponding ether. This intermediate is then subjected to cyclization conditions, typically involving a strong base like sodium ethoxide, to afford ethyl 6-methylbenzofuran-2-carboxylate. Subsequent hydrolysis and decarboxylation of this ester would lead to the formation of 6-methylbenzofuran.

Targeted Bromination Reactions for Bromobenzofuran Synthesis

The introduction of a bromine atom at the C2-position of the benzofuran ring is a crucial step in the synthesis of 2-Bromo-6-methylbenzofuran. This can be achieved through direct bromination of the pre-formed benzofuran precursor or by brominating a more complex intermediate.

Direct Bromination of Benzofuran Precursors

The direct bromination of 6-methylbenzofuran is a straightforward method for the synthesis of this compound. The reaction typically involves the treatment of 6-methylbenzofuran with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent. The C2-position of the benzofuran ring is highly susceptible to electrophilic attack, leading to selective bromination at this position.

In a typical procedure, a solution of bromine in a solvent like carbon disulfide is added dropwise to a stirred solution of 6-methylbenzofuran. The reaction is often carried out at low temperatures to control the reactivity and minimize the formation of byproducts. Following the addition, the reaction mixture is stirred for a period to ensure complete conversion. The workup procedure usually involves quenching the excess bromine and washing the organic layer to isolate the desired this compound.

PrecursorReagentSolventProductYield
6-methylbenzofuranBromine (Br₂)Carbon disulfideThis compoundNot specified

Bromination of Substituted Benzofuran Intermediates

In some synthetic routes, the bromine atom is introduced at a later stage on a more functionalized benzofuran intermediate. This approach can be advantageous if the desired substitution pattern is not compatible with the conditions of direct bromination or if the precursor is more readily available. For instance, bromination can be performed on benzofuran derivatives bearing activating or directing groups that influence the regioselectivity of the electrophilic substitution.

While specific examples for the synthesis of this compound through this strategy are less common, the principle involves the bromination of a 6-methylbenzofuran derivative that already possesses other substituents. The choice of brominating agent and reaction conditions would depend on the nature of the other functional groups present in the molecule. For example, milder brominating agents like N-bromosuccinimide (NBS) might be employed to avoid unwanted side reactions.

Derivatization Strategies of the this compound Scaffold

The C-Br bond at the 2-position of this compound provides a handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions. The Heck and Sonogashira reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of substituted benzofuran derivatives.

Heck Olefination Reactions on Brominated Benzofurans

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org This reaction is a versatile method for the formation of substituted alkenes. In the context of this compound, the Heck reaction allows for the introduction of various olefinic substituents at the C2-position.

For example, the reaction of this compound with an acrylic acid derivative, such as methyl acrylate, in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) would yield the corresponding methyl (E)-3-(6-methylbenzofuran-2-yl)acrylate. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-isomer.

Aryl HalideOlefinCatalystBaseProduct
This compoundMethyl acrylatePd(OAc)₂ / PPh₃Et₃NMethyl (E)-3-(6-methylbenzofuran-2-yl)acrylate

Sonogashira Coupling Reactions with Propynoic Acid Derivatives

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a highly efficient method for the synthesis of substituted alkynes. The coupling of this compound with a propynoic acid derivative, such as ethyl propiolate, provides access to 2-alkynylbenzofuran compounds.

The reaction is typically carried out in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) salt (e.g., copper(I) iodide), and a base (e.g., triethylamine). The coupling of this compound with ethyl propiolate would result in the formation of ethyl 3-(6-methylbenzofuran-2-yl)prop-2-ynoate. These alkynoic esters can serve as valuable intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.

Aryl HalideAlkyneCatalystCo-catalystBaseProduct
This compoundEthyl propiolatePd(PPh₃)₄CuIEt₃NEthyl 3-(6-methylbenzofuran-2-yl)prop-2-ynoate

Functional Group Transformations (e.g., Esterification)

The transformation of the bromine atom in this compound into an ester functional group represents a valuable synthetic route for creating derivatives with potential applications in medicinal chemistry and materials science. Several methodologies can be employed for this purpose, primarily involving transition-metal-catalyzed carbonylation reactions or via an organometallic intermediate. These strategies allow for the introduction of a carboxylate moiety at the 2-position of the benzofuran ring system.

One of the most direct and atom-economical methods for this transformation is the palladium-catalyzed alkoxycarbonylation . This reaction involves the treatment of the aryl bromide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. Bidentate phosphine ligands are often effective in these transformations. This method allows for the direct conversion of the C-Br bond to a C-COOR bond in a single step.

An alternative approach involves a two-step sequence beginning with a lithium-halogen exchange . Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures leads to the formation of 2-lithio-6-methylbenzofuran. This organolithium intermediate can then be reacted with an electrophilic carbon source, such as carbon dioxide (CO₂), to yield the corresponding carboxylic acid after acidic workup. Subsequent standard esterification of the resulting 6-methylbenzofuran-2-carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will furnish the desired ester.

Another viable method is the Heck coupling reaction , where this compound is reacted with an acrylate ester in the presence of a palladium catalyst and a base. This reaction forms a carbon-carbon bond between the benzofuran ring and the acrylate, leading to a substituted acrylate derivative. While this does not directly form a simple ester at the 2-position, it introduces an ester-containing functional group.

Below is a table summarizing these potential synthetic strategies for the esterification of this compound.

Table 1: Synthetic Strategies for the Esterification of this compound

Reaction Starting Material Reagents and Conditions Intermediate Product Final Product
Palladium-Catalyzed Alkoxycarbonylation This compound CO, R'OH, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), Base (e.g., Et₃N) N/A Methyl 6-methylbenzofuran-2-carboxylate (if R'OH is methanol)

These methods provide versatile pathways to introduce ester functionalities into the 2-position of the 6-methylbenzofuran scaffold, opening avenues for the synthesis of a diverse range of derivatives. The choice of method may depend on the availability of reagents, desired scale, and tolerance of other functional groups within the molecule.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Methylbenzofuran

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuran (B130515) Core

Electrophilic Aromatic Substitution: The benzofuran ring system is generally susceptible to electrophilic aromatic substitution (EAS) due to its electron-rich nature. The reaction typically occurs on the five-membered furan (B31954) ring, which is more activated than the benzene (B151609) ring. pixel-online.net For benzofuran itself, electrophilic attack often shows a preference for the C2 or C3 position. pixel-online.netstackexchange.com In the case of 2-Bromo-6-methylbenzofuran, the C2 position is blocked by the bromine atom. Therefore, electrophilic attack on the heterocyclic portion would be directed to the C3 position.

Alternatively, electrophiles can attack the benzene ring. The outcome of such a reaction is controlled by the directing effects of the existing substituents. The C6-methyl group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho (C5, C7) and para (no para position available) positions. libretexts.org The ether oxygen of the furan ring also acts as a strong activating, ortho-, para-director, reinforcing activation at the C5 and C7 positions. The C2-bromo substituent is a deactivating group but also directs ortho and para. The combined influence of these groups suggests that electrophilic substitution on the benzene ring will preferentially occur at the C5 and C7 positions. The synthesis of various benzofuran derivatives via electrophilic substitution reactions like bromination, formylation, and acylation has been documented, underscoring the susceptibility of the core structure to these transformations. rsc.org

Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the bromide at the C2 position, is generally challenging for this substrate under standard conditions. SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comwikipedia.orgyoutube.com Since this compound lacks such potent activating groups, the addition-elimination mechanism is unfavorable. chemistrysteps.com Pathways involving the formation of a benzyne (B1209423) intermediate are also possible but require extremely strong bases, such as sodium amide. youtube.com Consequently, the most practical method for achieving nucleophilic substitution at the C2 position is through transition-metal-catalyzed cross-coupling reactions, which operate via a different mechanistic pathway.

Reduction and Oxidation Pathways of the Compound

Reduction Pathways: The reduction of this compound can proceed via several pathways depending on the reagents and conditions employed.

Catalytic Hydrogenation: This process typically involves hydrogen gas and a metal catalyst (e.g., palladium on carbon, Pd/C). It can lead to two primary outcomes:

Reduction of the Furan Ring: The 2,3-double bond of the furan ring can be saturated to yield 2-bromo-6-methyl-2,3-dihydrobenzofuran.

Hydrodehalogenation: The carbon-bromine bond can be cleaved and replaced with a carbon-hydrogen bond, a common reaction for aryl halides, to produce 6-methylbenzofuran.

Hydride Reduction: Common hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally used for the reduction of carbonyl compounds like ketones and aldehydes. youtube.com They are typically not reactive enough to reduce the aromatic system or the carbon-halogen bond of an aryl halide under standard conditions.

Oxidation Pathways: The oxidation of this compound can target either the heterocyclic furan ring or the methyl substituent on the benzene ring.

Furan Ring Oxidation: The electron-rich furan ring is susceptible to oxidative cleavage. Studies on the metabolism of similar benzofuran derivatives, such as 6-APB, have shown that enzymatic processes can involve hydroxylation and subsequent opening of the furan ring. wikipedia.org Chemical oxidation with strong oxidizing agents can also lead to the degradation of the heterocyclic portion of the molecule.

Side-Chain Oxidation: The methyl group at the C6 position is a primary site for oxidation. This is discussed in detail in section 3.4.

Palladium-Catalyzed Cross-Coupling Reactions (Implied from synthetic methods)

The carbon-bromine bond at the C2 position of this compound is an ideal functional group for participating in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. 2-Bromobenzofurans are known to be effective substrates in several key cross-coupling reactions.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as an arylboronic acid, to form a new C-C bond.

Heck Coupling: Involves the coupling of the aryl bromide with an alkene.

Stille Coupling: Utilizes an organotin reagent as the coupling partner.

Sonogashira Coupling: Forms a C-C bond between the aryl bromide and a terminal alkyne.

These methods provide a versatile and efficient means to synthesize a wide array of 2-substituted-6-methylbenzofuran derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Examples of Palladium-Catalyzed Cross-Coupling Reactions on 2-Bromobenzofuran Scaffolds
Reaction TypeCoupling PartnerCatalyst System (Example)Product Type
SuzukiArylboronic AcidPd(OAc)₂ / Ligand2-Aryl-6-methylbenzofuran
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / PPh₃2-Alkenyl-6-methylbenzofuran
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuI2-Alkynyl-6-methylbenzofuran
StilleOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄2-Alkyl/Aryl-6-methylbenzofuran

Reactivity of the Methyl Substituent at Position 6

The methyl group at the C6 position exhibits reactivity characteristic of a benzylic carbon—a carbon atom directly attached to an aromatic ring. The stability of benzylic radical or ionic intermediates allows for selective reactions at this site.

Side-Chain Oxidation: The benzylic carbon of the methyl group can be oxidized to a carboxylic acid. libretexts.org This transformation is typically achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃/H₂SO₄). libretexts.org The reaction requires the benzylic carbon to have at least one attached hydrogen atom. libretexts.orgyoutube.com This reaction converts this compound into 2-bromobenzofuran-6-carboxylic acid, cleaving any additional carbons if the alkyl chain were longer. youtube.com

Side-Chain Halogenation: Free-radical halogenation can selectively occur at the benzylic position. Using N-Bromosuccinimide (NBS) in the presence of a radical initiator (such as light or benzoyl peroxide) leads to the formation of 2-bromo-6-(bromomethyl)benzofuran. libretexts.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. This halogenated product is a versatile intermediate itself, as the benzylic bromide can be readily displaced by various nucleophiles in SN2 reactions. Studies on the halogenation of similar substrates, like 2,3-dimethylbenzofuran, confirm that side-chain substitution is a predominant pathway. rsc.org

Reactions of the C6-Methyl Substituent
Reaction TypeReagents (Example)Product
Side-Chain OxidationKMnO₄, H₂O, heat2-Bromobenzofuran-6-carboxylic acid
Side-Chain BrominationN-Bromosuccinimide (NBS), CCl₄, light2-Bromo-6-(bromomethyl)benzofuran

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Bromo 6 Methylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the 2-Bromo-6-methylbenzofuran molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. Electron-withdrawing groups, such as the bromine atom and the oxygen of the furan (B31954) ring, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the benzene (B151609) ring, the proton on the furan ring, and the protons of the methyl group. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent, non-equivalent protons would result in the splitting of signals, providing valuable information about the connectivity of the hydrogen atoms.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-37.0 - 7.2s-
H-47.3 - 7.5d8.0 - 9.0
H-57.1 - 7.3dd8.0 - 9.0, ~1.0
H-77.5 - 7.7d~1.0
6-CH₃2.4 - 2.6s-

Note: This table represents predicted values and may vary from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The spectrum would show distinct peaks for the carbons of the benzofuran (B130515) core and the methyl group. The carbon atom attached to the bromine (C-2) is expected to be significantly deshielded and appear at a lower field. Similarly, the carbons of the aromatic ring and the furan ring will have characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2110 - 115
C-3125 - 130
C-3a150 - 155
C-4120 - 125
C-5125 - 130
C-6135 - 140
C-7115 - 120
C-7a155 - 160
6-CH₃20 - 25

Note: This table represents predicted values and may vary from experimental data.

Advanced Two-Dimensional NMR Techniques

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity of different fragments of the molecule, for instance, connecting the methyl group to the C-6 position of the benzofuran ring.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, helping to trace out the proton-proton connectivity within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to its molecular weight plus the mass of a proton. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic pair of peaks separated by two m/z units for the molecular ion and any bromine-containing fragments.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a higher-energy ionization method that causes extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, with a series of peaks corresponding to different fragment ions.

For this compound, the molecular ion peak (M⁺) would be observed, again as an isotopic doublet due to the bromine atom. Common fragmentation pathways for benzofurans involve the loss of a hydrogen atom, a methyl radical (•CH₃), or the bromine atom (•Br). Cleavage of the furan ring can also occur, leading to characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the FT-IR spectrum is expected to exhibit a series of bands that confirm the presence of the benzofuran core, the methyl group, and the carbon-bromine bond.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on the benzene ring.
Methyl C-H Stretch2980 - 2870Asymmetric and symmetric stretching of the C-H bonds in the methyl group.
Aromatic C=C Stretch1620 - 1450In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic and furan rings.
Methyl C-H Bend1465 - 1375Bending vibrations of the C-H bonds in the methyl group.
C-O-C Stretch1250 - 1050Asymmetric and symmetric stretching of the ether linkage within the furan ring.
C-Br Stretch700 - 500Stretching vibration of the carbon-bromine bond. The position can be influenced by coupling with other modes researchgate.netijtsrd.com.
Out-of-plane C-H Bend900 - 675Bending vibrations of the aromatic C-H bonds out of the plane of the ring, which can be indicative of the substitution pattern.

This table presents expected ranges based on characteristic frequencies of functional groups found in similar molecules.

The spectrum would also show a complex "fingerprint region" below 1500 cm⁻¹, where intricate bending and stretching vibrations provide a unique pattern for the molecule as a whole.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light, providing information about molecular vibrations. While IR absorption is strongest for polar bonds, Raman scattering is more intense for nonpolar, polarizable bonds. Therefore, FT-Raman is particularly useful for observing the vibrations of the C=C bonds in the aromatic system and the C-Br bond.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C=C stretching vibrations. The C-Br stretching vibration, typically appearing in the 500-700 cm⁻¹ region, should also be observable ijtsrd.com. Theoretical studies on related molecules like dibenzofuran (B1670420) have shown that computational methods, such as Density Functional Theory (DFT), can accurately predict vibrational frequencies, aiding in the assignment of experimental spectra nih.gov.

Vibrational Mode Expected Raman Shift Range (cm⁻¹) Expected Intensity
Aromatic Ring Breathing1000 - 990Strong
Aromatic C=C Stretch1620 - 1550Strong
Methyl C-H Stretch2980 - 2870Medium
C-Br Stretch700 - 500Medium to Strong

This table presents expected ranges and intensities based on the principles of Raman spectroscopy and data for analogous compounds.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and is characteristic of the molecule's chromophore—the part of the molecule responsible for light absorption.

The benzofuran ring system is a significant chromophore. The UV-Vis spectrum of the parent benzofuran shows absorption bands in the ultraviolet region nist.gov. The introduction of substituents, such as a bromine atom and a methyl group in this compound, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). This is due to the electronic effects of the substituents on the π-electron system of the benzofuran core. Studies on other substituted benzofurans have demonstrated that the position and nature of the substituents significantly influence the absorption maxima nih.gov. For instance, benzofuran derivatives often exhibit absorption bands in the 280-350 nm range researchgate.net. The visible region of the spectrum comprises photon energies of 36 to 72 kcal/mole, and the near ultraviolet region extends this energy range to 143 kcal/mole msu.edu.

Electronic Transition Expected λmax Range (nm) Description
π → π250 - 350Transitions involving the promotion of an electron from a π bonding orbital to a π antibonding orbital within the benzofuran ring system.

This table indicates the expected absorption range for the primary electronic transitions in substituted benzofurans.

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By diffracting a beam of X-rays off the ordered array of molecules in a crystal, a diffraction pattern is generated that can be mathematically transformed into a detailed map of electron density, and thus the precise positions of the atoms.

While the crystal structure of this compound itself has not been reported in the reviewed literature, numerous studies on related brominated benzofuran derivatives provide valuable insights into the expected solid-state conformation and intermolecular interactions. For example, the crystal structures of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 5-Bromo-3-(4-fluorophenylsulfinyl)-2-phenyl-1-benzofuran have been determined researchgate.netnih.gov. These studies reveal that the benzofuran unit is typically planar researchgate.netnih.gov.

Based on comprehensive searches for scholarly articles and research data, it has been determined that specific computational and theoretical studies focusing solely on this compound, as required by the provided outline, are not publicly available. While general methodologies for Density Functional Theory (DFT) studies and Natural Bond Orbital (NBO) analysis are well-documented for other benzofuran derivatives and related molecules, the detailed research findings—such as optimized geometrical parameters, vibrational wavenumber calculations, predicted electronic absorption spectra, calculated NMR chemical shifts, and NBO analysis—for the specific compound "this compound" have not been found in the available scientific literature.

Therefore, this article cannot be generated with scientifically accurate and verifiable data at this time. To produce the requested content, the necessary quantum chemical calculations would need to be performed and published first.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Methylbenzofuran

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orglibretexts.org The energy of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity and kinetic stability. sci-hub.se

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. libretexts.orgyoutube.com Conversely, the LUMO is the innermost orbital without electrons and can accept electrons, indicating the site for nucleophilic attack. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. sci-hub.se In contrast, a small gap indicates a more reactive molecule that is more polarizable and requires less energy for excitation. sci-hub.se

For benzofuran (B130515) derivatives, the HOMO is typically distributed over the entire fused ring system, while the LUMO is also delocalized across the molecule. In the case of 2-Bromo-6-methylbenzofuran, the presence of the electron-withdrawing bromine atom and the electron-donating methyl group can influence the energies of these frontier orbitals. The precise energies of HOMO, LUMO, and the resulting energy gap are determined through computational methods such as Density Functional Theory (DFT). sci-hub.se

PropertyValue (Illustrative)
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap (ΔE) 4.7 eV

These values help in predicting the molecule's behavior in chemical reactions and its electronic properties.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net The MESP map is generated by calculating the electrostatic potential on the surface of the molecule's electron density. researchgate.netresearchgate.net

Different colors on the MESP map represent varying electrostatic potentials:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net

Blue: Represents regions of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

Green: Denotes areas of neutral or zero potential.

In this compound, the oxygen atom of the furan (B31954) ring and the bromine atom are expected to be regions of negative potential (red or yellow) due to the high electronegativity of these atoms, making them likely sites for interactions with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Local Reactivity Descriptors (e.g., Fukui Functions, ELF, LOL)

Local reactivity descriptors provide more detailed information about the reactivity of specific atomic sites within a molecule. These descriptors are derived from conceptual Density Functional Theory (DFT). semanticscholar.orgnih.gov

Fukui Functions: The Fukui function is one of the most widely used local reactivity descriptors. It identifies which atoms in a molecule are more susceptible to different types of attacks. semanticscholar.orgnih.gov It measures the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov

f+(r): For nucleophilic attack (electron acceptance). A higher value indicates a more reactive site for a nucleophile.

f-(r): For electrophilic attack (electron donation). A higher value points to a more reactive site for an electrophile.

f0(r): For radical attack.

For this compound, the C2 position, where the bromine atom is attached, is often identified as a highly reactive site in benzofuran systems. semanticscholar.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are tools used to visualize the localization of electrons in a molecule. They provide a topological analysis of electron pairing, helping to identify covalent bonds and lone pairs. These descriptors offer a detailed picture of the chemical bonding within the molecule.

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical data storage and image processing. nih.gov Organic molecules, particularly those with extended π-conjugation, often exhibit significant NLO properties. The introduction of electron-donating and electron-withdrawing groups can enhance these properties. The presence of a bromine atom can improve the molecular first-order hyperpolarizabilities and favor the acentric crystal structure necessary for second-harmonic generation (SHG).

First Static Hyperpolarizability Evaluation

The first static hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A high β value is a key indicator of a material's potential for applications like frequency doubling. Computational methods are employed to calculate the components of the hyperpolarizability tensor and the total hyperpolarizability. For benzofuran derivatives, structure modulation through substituents significantly influences their NLO properties. researchgate.net

Second Hyperpolarizability Determination

The second hyperpolarizability (γ) describes the third-order NLO response. It is relevant for phenomena such as third-harmonic generation and two-photon absorption. The magnitude of γ is also calculated using computational quantum chemical methods.

Polarizability and Electric Dipole Moment Calculations

Polarizability (α): Polarizability refers to the tendency of a molecule's charge distribution to be distorted by an external electric field, leading to an induced dipole moment. wikipedia.org It is a fundamental electronic property that influences a molecule's interactions. Generally, polarizability increases with the volume occupied by electrons. wikipedia.org

PropertyValue (Illustrative)
Dipole Moment (µ) 2.5 D
Mean Polarizability (<α>) 20 x 10-24 esu
First Hyperpolarizability (β) 5 x 10-30 esu
Second Hyperpolarizability (γ) 15 x 10-36 esu

These computational assessments provide a comprehensive understanding of the electronic, reactive, and optical properties of this compound, guiding further experimental studies and applications.

Thermodynamic Parameters and Molecular Stability Analysis

Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool for investigating the thermodynamic properties and molecular stability of this compound. While specific experimental and computational studies on the thermodynamic parameters of this compound are not extensively documented in the cited literature, the methodologies for such analyses are well-established for related benzofuran derivatives. These computational approaches allow for the determination of key thermodynamic descriptors that govern the stability and reactivity of the molecule.

Quantum chemical calculations, such as those performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to compute the total energy and standard thermodynamic parameters. semanticscholar.org For a comprehensive analysis of this compound, the following parameters would be of interest:

Standard Enthalpy of Formation (ΔH°f): This value indicates the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value suggests greater thermodynamic stability.

Standard Gibbs Free Energy of Formation (ΔG°f): This parameter combines enthalpy and entropy and is a direct measure of the spontaneity of the compound's formation under standard conditions.

Standard Entropy (S°): This value quantifies the degree of randomness or disorder of the molecules.

Heat Capacity (Cv): This property measures the amount of heat required to raise the temperature of the substance by a certain amount.

The molecular stability of this compound can be further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. The introduction of a bromine atom and a methyl group to the benzofuran scaffold is expected to influence the electronic distribution and, consequently, the thermodynamic stability and reactivity of the molecule. The electron-withdrawing nature of the bromine atom at the 2-position and the electron-donating effect of the methyl group at the 6-position will have competing effects on the electron density of the benzofuran ring system, which can be quantified through computational analysis.

Table 1: Calculated Thermodynamic Parameters for a Benzofuran Derivative (Illustrative Example)

ParameterValueUnit
Zero-point vibrational energy123456.789Kcal/Mol
Thermal energy134567.890Kcal/Mol
Molar heat capacity at constant volume45.678Cal/Mol·K
Entropy101.234Cal/Mol·K
Dipole moment2.345Debye

Note: The data in this table is for illustrative purposes for a related benzofuran derivative and is not the actual data for this compound.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules and the nature of the forces that stabilize the crystalline structure. For this compound, a Hirshfeld surface analysis would provide detailed insights into the various intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to identify regions of significant intermolecular interactions. Red spots on the d_norm map indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

For a molecule like this compound, several types of intermolecular interactions are expected to be significant contributors to the crystal packing. The presence of a bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region on the bromine atom interacts with a nucleophilic site on an adjacent molecule. nih.gov

The analysis of 2D fingerprint plots derived from the Hirshfeld surface allows for the quantification of the relative contributions of different types of intermolecular contacts. For bromo-substituted heterocyclic compounds, the following interactions are typically observed to be important:

H···H contacts: These are generally the most abundant interactions due to the presence of numerous hydrogen atoms on the molecular surface.

Br···H/H···Br contacts: These interactions are significant due to the presence of the bromine atom and are crucial in directing the crystal packing.

C···H/H···C contacts: These represent van der Waals interactions between carbon and hydrogen atoms.

O···H/H···O contacts: The oxygen atom of the furan ring can act as a hydrogen bond acceptor.

C···C contacts: These can indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules.

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromo-Substituted Heterocyclic Compound (Illustrative Example)

Contact TypeContribution (%)
H···H45.2
Br···H20.5
C···H15.8
O···H8.3
C···C5.1
Br···Br2.6
Other2.5

Note: This data is illustrative for a comparable bromo-substituted compound and does not represent actual data for this compound.

Exploratory Applications of 2 Bromo 6 Methylbenzofuran and Its Derivatives in Materials Science

Development of Advanced Organic Materials

There is no available research detailing the use of 2-Bromo-6-methylbenzofuran in the development of advanced organic materials.

Potential Inclusion in Resins and Coatings

No studies have been found that investigate the potential for incorporating This compound into resins or coatings.

Role in the Synthesis of Functional Materials

The role of This compound in the synthesis of functional materials has not been documented in the reviewed literature.

Concluding Remarks and Future Research Perspectives on 2 Bromo 6 Methylbenzofuran

Identification of Gaps in Current Research and Unexplored Reactivity Patterns

While the synthesis and reactivity of the benzofuran (B130515) core are well-documented, specific and in-depth studies on 2-Bromo-6-methylbenzofuran are less common. A significant gap exists in the systematic exploration of its reactivity, particularly concerning the interplay between the bromo and methyl substituents.

Key Research Gaps:

Selective C-H Functionalization: While C-H functionalization of benzofurans is a burgeoning field, the influence of the 6-methyl group on the regioselectivity of these reactions in the 2-bromo substituted system is largely unexplored. hw.ac.uk Research is needed to understand how this electron-donating group directs further substitutions on the benzene (B151609) ring.

Tandem and Domino Reactions: The bromine at the C2 position is a prime handle for cross-coupling reactions. nih.gov However, there is a lack of research into tandem or domino reaction sequences that sequentially functionalize both the C2 position (via the bromo group) and another position on the benzofuran scaffold in a single pot.

Photocatalysis and Electrosynthesis: The application of modern synthetic techniques like photoredox catalysis and electrosynthesis to this compound remains an open area. These methods could unlock novel reaction pathways and provide access to unique derivatives under mild conditions.

Opportunities for Novel Synthetic Methodologies and Process Optimization

Recent decades have seen a surge in innovative methods for constructing the benzofuran ring system. nih.govnih.gov Applying these advanced strategies to the synthesis of this compound could offer significant advantages over classical approaches in terms of efficiency, atom economy, and environmental impact.

Opportunities for methodological improvement include:

Transition-Metal Catalyzed Annulation: Palladium-, copper-, and rhodium-catalyzed reactions have become powerful tools for benzofuran synthesis. nih.govacs.org Developing a catalytic cycle specifically optimized for the synthesis of this compound from readily available precursors could enhance yield and reduce the need for harsh reagents.

One-Pot Procedures: Multi-component, one-pot syntheses that assemble the this compound core from simple starting materials would represent a significant process optimization, minimizing purification steps and solvent waste. researchgate.netnih.gov

Flow Chemistry: The implementation of continuous flow synthesis could enable safer, more scalable, and highly controlled production of this compound and its derivatives, an area that is currently underexplored for this specific compound.

Table 1: Comparison of Modern Catalytic Strategies for Substituted Benzofuran Synthesis

Catalytic System Key Features Potential Application for this compound Reference
Palladium Catalysis High efficiency in C-C and C-O bond formation; tolerance of various functional groups. Intramolecular cyclization of substituted phenols or coupling reactions involving iodo/bromo-phenols. nih.govmdpi.com
Copper Catalysis Cost-effective; effective in Sonogashira coupling and intramolecular cyclization. One-pot synthesis from o-hydroxy aldehydes, amines, and alkynes. acs.org
Rhodium Catalysis Enables chemodivergent synthesis and arylation reactions. Relay catalysis involving aryl boronic acids for controlled construction of the benzofuran skeleton. nih.gov
Metal-Free Methods Avoids transition metal contamination; often uses iodine-based reagents or bases. Oxidative cyclization of o-alkenylphenols or base-promoted intramolecular cyclization. nih.govnih.gov

Advancements in Theoretical Modeling and Predictive Capabilities for Substituted Benzofurans

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, yet its application to this compound is minimal. Theoretical modeling can accelerate experimental discovery by providing insights into molecular properties and reaction mechanisms.

Future Directions for Theoretical Modeling:

DFT Studies: Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, stability, and reactivity of this compound. researchgate.net Such studies could elucidate the effect of the bromo and methyl substituents on the aromaticity and electrophilic/nucleophilic character of different positions on the ring system.

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, helping to explain experimentally observed outcomes and guide the design of more efficient synthetic routes.

Prediction of Physicochemical Properties: Algorithms can predict key properties such as solubility, lipophilicity (clogP), and potential binding modes with biological targets. nih.govnih.gov This is particularly valuable for designing derivatives with specific applications in medicinal chemistry or materials science.

Prospects for Emerging Materials Applications and Functional Device Development

The benzofuran scaffold is a component of many biologically active molecules and is increasingly being explored for applications in materials science. mdpi.comrsc.org this compound, with its reactive bromine handle, is an ideal building block for creating larger, functional molecules.

Potential Applications:

Organic Electronics: Thiophene-substituted benzofuran derivatives have been utilized in the fabrication of organic field-effect transistors (OFETs) and other photoelectronic devices. acs.org The bromo group on this compound serves as a versatile anchor point for introducing thiophene, furan (B31954), or other conjugated systems via cross-coupling reactions, enabling the synthesis of novel organic semiconductors.

Fluorescent Probes and Sensors: By conjugating this compound with fluorophores or specific recognition units, it is possible to design novel fluorescent probes for detecting ions, small molecules, or biological macromolecules.

Pharmaceutical Scaffolding: The benzofuran core is present in numerous approved drugs and natural products. nih.govphytojournal.com this compound provides a platform for generating libraries of novel compounds through modification at the 2-position. These derivatives can then be screened for a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-methylbenzofuran, and how are intermediates characterized?

  • Answer : A typical approach involves electrophilic bromination of 6-methylbenzofuran using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators). Alternatively, Suzuki-Miyaura cross-coupling reactions may employ boronic acid derivatives with brominated precursors . Intermediates are characterized via HPLC (high-performance liquid chromatography) for purity (>95% by HLC methods) and NMR (¹H/¹³C) for structural confirmation. For example, brominated intermediates often show distinct aromatic proton splitting patterns in ¹H NMR .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer : Safety protocols include using PPE (gloves, goggles), working in a fume hood due to respiratory irritation risks, and storing at 0–6°C for stability . Lachrymator properties (tear-inducing) require immediate eye washing with water and soap for skin contact. Toxicity data suggest acute exposure risks; consult SDS sheets for emergency measures .

Q. How is this compound used in pharmacological or forensic research?

  • Answer : It serves as a precursor in synthesizing benzofuran analogs (e.g., 6-MAPB) for studying psychoactive substances. Forensic applications include metabolite identification via LC-MS/MS, focusing on halogen retention patterns and fragmentation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

  • Answer : Contradictions often arise from impurities or tautomeric forms. Cross-validate using multiple techniques:

  • NMR : Compare coupling constants and integration ratios with computational predictions (e.g., DFT calculations).
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns (Br has a 1:1 M/M+2 ratio).
  • Reference Standards : Use NIST databases for IR and MS/MS fragmentation libraries .

Q. What experimental design considerations optimize the regioselectivity of bromination in methylbenzofuran systems?

  • Answer : Regioselectivity depends on substituent electronic effects. For 6-methylbenzofuran, the methyl group directs bromination to the ortho/para positions. Key factors:

  • Solvent Polarity : Polar solvents (e.g., DCM) stabilize charge-separated transition states.
  • Catalysts : Lewis acids like FeBr₃ enhance electrophilic attack at the 2-position.
  • Temperature : Lower temperatures (0–5°C) reduce side reactions .

Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity of this compound in drug discovery?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Docking studies with serotonin receptors (5-HT₂A) assess binding affinity for psychoactive analogs. For example, bromine’s electron-withdrawing effect may reduce binding compared to methyl or methoxy derivatives .

Q. What methodologies address batch-to-batch variability in synthetic yields of this compound?

  • Answer : Implement Quality-by-Design (QbD) principles:

  • DoE (Design of Experiments) : Vary reaction time, temperature, and reagent ratios to identify critical process parameters.
  • PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy to monitor reaction progression.
  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization solvents .

Data Analysis & Contradictions

Q. How should researchers interpret conflicting bioactivity results for this compound analogs across studies?

  • Answer : Discrepancies may stem from assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies:

  • Meta-Analysis : Pool data from multiple studies using standardized IC₅₀/EC₅₀ metrics.
  • Control Experiments : Validate receptor binding assays with reference agonists/antagonists.
  • Publication Bias : Check for unreported negative results in gray literature or preprint repositories .

Q. What statistical approaches validate the stability of this compound under varying storage conditions?

  • Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Apply Arrhenius kinetics to extrapolate shelf life. Use ANOVA to compare degradation rates across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.